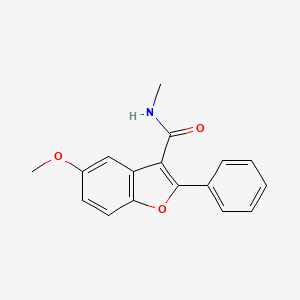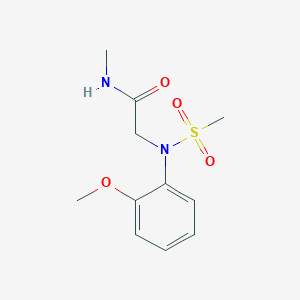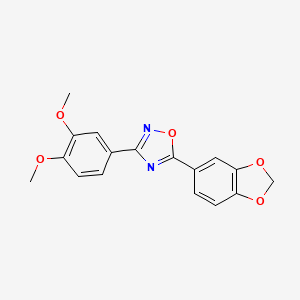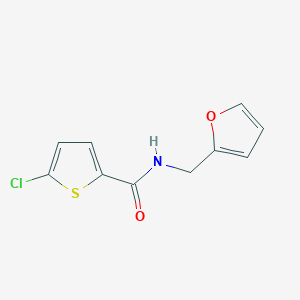![molecular formula C15H18F2N2O4 B5505242 1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)
1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research on closely related compounds, such as fluorine-containing 4-alkoxydihydrobenzo[b][1,4]diazepinols and 3H-benzo[b][1,4]diazepines, highlights a convenient synthetic method involving the reaction of β-trifluoroacetylketene dialkyl acetals with various 1,2-phenylenediamines. This process yields novel 4-alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1,4]diazepinols in moderate to high yields. Dehydration under reduced pressure affords the corresponding fluorine-containing 3H-benzo[b][1,4]diazepines (Ota et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this family, particularly 1H-benzo-1,5-diazepine derivatives containing a perfluorinated side chain, has been elucidated through X-ray analysis, revealing the presence of tautomeric forms and isomerization. These structural insights are critical for understanding the reactivity and properties of the target compound (Desens et al., 2016).
Chemical Reactions and Properties
The chemical reactions of this compound category, such as electrocyclisation and condensation reactions, have been extensively studied. For instance, the saponification of diazepine derivatives leads to delocalized 6π electron anions, which undergo thermal disrotatory electrocyclization (Gesche et al., 1980). Additionally, novel synthetic routes have been explored for the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine, showcasing the versatility and reactivity of these compounds (Kato et al., 1995).
Physical Properties Analysis
The physical properties of diazepine derivatives have been characterized through various spectroscopic techniques, including FT-IR, micro-Raman, and UV–Vis investigations. Quantum chemical computations, such as molecular structure, vibrational frequencies, and electronic absorption maximum wavelengths, offer deep insights into the physical characteristics of these compounds (Gökce et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of related diazepine derivatives have been thoroughly investigated. The synthesis and biological activity of novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety illustrate the potential pharmacological applications and the inherent chemical properties of these compounds (Saingar et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chemical and Structural Analysis
The study of diazepine derivatives, including compounds like 1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol, involves exploring their synthesis, chemical properties, and potential applications in medicinal chemistry. An example of such research is the thermal disrotatory electrocyclization of dihydro-4,5 (1-H)-diazepines derivatives leading to stable bicyclic compounds, a process important for creating novel diazepine frameworks (Gesche et al., 1980). Similarly, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones showcases the creation of diazepine compounds with notable antiproliferative activity (Liszkiewicz, 2002).
Biological Activities and Applications
1,3-Diazepine structures, closely related to the chemical entity , are rich in applications within medicinal chemistry, being present in several bioactive compounds. These structures serve as effective templates for drug discovery, displaying a wide range of biological activities. The presence of the 1,3-diazepine moiety in various therapeutically significant compounds underscores its importance in the development of new pharmaceuticals (Malki et al., 2021).
Innovative Synthetic Approaches
The exploration of novel synthetic routes for diazepine derivatives is crucial for expanding their potential in scientific research and pharmaceutical applications. A study demonstrated an unexpected synthesis approach for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, providing alternative pathways to benzo[diazepine structures (Shaabani et al., 2009)). Another significant advancement is the development of a one-pot double condensation reaction, leading to novel diazepine derivatives, showcasing the versatility and adaptability of diazepine chemistry in creating complex and biologically relevant structures (Ahumada et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[3-(difluoromethoxy)benzoyl]-6-hydroxy-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O4/c1-10(20)18-5-6-19(9-12(21)8-18)14(22)11-3-2-4-13(7-11)23-15(16)17/h2-4,7,12,15,21H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJZYFAINKXFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC(C1)O)C(=O)C2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)


![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)

![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)
![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)
![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)